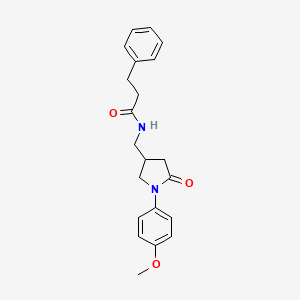

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

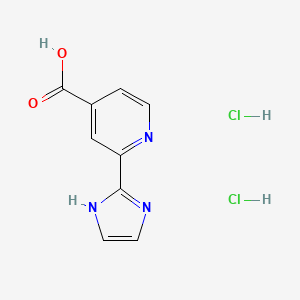

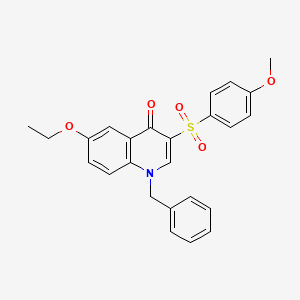

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, also known as BPU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BPU has been found to have anticancer properties, specifically targeting the growth and proliferation of cancer cells.

科学的研究の応用

Synthesis and Polymerization

Quinazolinone derivatives have been synthesized through various methods, demonstrating their utility in chemical synthesis and polymer science. For example, the one-pot synthesis of quinazolin-4-yl-thioureas involves intramolecular cycloaddition reactions, showcasing their potential in creating complex molecules (Fathalla et al., 2001). Additionally, the preparation and polymerization of substituted cyclic pseudoureas highlight the versatility of quinazolinone frameworks in developing new materials with potential applications in various fields, including biomedical engineering (Miyamoto et al., 1995).

Catalytic and Synthetic Applications

Quinazolinone derivatives play a crucial role in catalysis and synthetic chemistry. The Rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from quinazolinone derivatives demonstrates their utility in accessing bromonium ylides, which are valuable intermediates in organic synthesis (He et al., 2016). This method opens new avenues for synthesizing highly functionalized compounds with potential applications in drug discovery and materials science.

Antimicrobial Activity

Some quinazolinone derivatives have been explored for their antimicrobial properties, suggesting their potential use in developing new antibiotics. The synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives and their in vitro antimicrobial activity showcase the role of quinazolinone scaffolds in combating microbial resistance (Saravanan et al., 2015).

Antitumor Activity

The exploration of quinazolinone derivatives in cancer research has led to the identification of compounds with significant antitumor activities. For instance, a study on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with broad-spectrum antitumor activity, highlighting their potential as leads for developing new cancer therapies (Al-Suwaidan et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde and phenylurea in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product by spectroscopic methods (e.g. NMR, IR, MS)." ] } | |

CAS番号 |

899973-08-1 |

製品名 |

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |

分子式 |

C22H18N4O2 |

分子量 |

370.412 |

IUPAC名 |

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27) |

InChIキー |

QNZWLUNBBPIRGC-LKUDQCMESA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)